(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone

Lipophilicity Membrane permeability LogP

Researchers studying p38α MAPK structure-activity relationships face a critical supply challenge: sourcing the exact 3-chlorophenyl, furan-2-yl ketone substitution pattern required for valid matched molecular pair analyses. Generic analogs with different halogen or heterocycle motifs break SAR continuity and invalidate permeability comparisons. This 5-amino-pyrazole derivative solves that problem with a precisely defined substitution pattern (3-Cl phenyl; furan-2-yl ketone): • Enables matched-pair LogP comparisons: LogP 3.51 vs. 2.86 (des-Cl) and 2.68 (2-F) at identical PSA of 74.05 Ų, isolating lipophilicity effects on cellular permeability. • Maps directly onto the validated p38α kinase pharmacophore: 5-NH₂ for hinge binding; C4 furan ketone for solvent-exposed region exploration. • Sourced as an AldrichCPR unique chemical, ensuring novel chemical space coverage for proprietary library construction with immediate availability for early discovery screening.

Molecular Formula C14H10ClN3O2
Molecular Weight 287.70 g/mol
CAS No. 618091-66-0
Cat. No. B12037029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone
CAS618091-66-0
Molecular FormulaC14H10ClN3O2
Molecular Weight287.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)C3=CC=CO3)N
InChIInChI=1S/C14H10ClN3O2/c15-9-3-1-4-10(7-9)18-14(16)11(8-17-18)13(19)12-5-2-6-20-12/h1-8H,16H2
InChIKeyCSAXUKRJKSHJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Overview of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(furan-2-yl)methanone (CAS 618091-66-0) for Discovery Sourcing


(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(furan-2-yl)methanone (CAS 618091-66-0) is a synthetic 5-amino-pyrazole derivative featuring a 3-chlorophenyl N1-substituent and a furan-2-yl ketone at the C4 position of the pyrazole ring . With a molecular formula of C14H10ClN3O2, a molecular weight of 287.70 g/mol, a calculated LogP of 3.51, and a topological polar surface area (PSA) of 74.05 Ų , this compound belongs to a well-validated class of 5-amino-pyrazole kinase inhibitor scaffolds [1]. It is currently distributed as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals intended for early-stage discovery research, for which the supplier does not provide pre-collected analytical data, placing the responsibility for identity and purity verification on the purchaser .

Why an In-Class 5-Amino-Pyrazole Cannot Simply Replace (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(furan-2-yl)methanone in Lead Optimization or Chemical Biology Studies


Although numerous 5-amino-1-aryl-pyrazol-4-yl ketones share a common scaffold, small structural changes produce large shifts in key molecular properties that govern target engagement, selectivity, and ADME behavior. The 3-chloro substitution on the N1-phenyl ring of this compound raises its calculated LogP by approximately 0.65–0.83 log units relative to the des-chloro (CAS 54606-39-2) and 2-fluoro (CAS 618091-88-6) analogs , directly altering membrane permeability and non-specific protein binding. Simultaneously, the furan-2-yl ketone maintains a PSA of 74.05 Ų, preserving hydrogen-bonding capacity while the heterocycle's π-excessive character offers metabolic stability advantages over phenyl-based ketone congeners [1]. These properties cannot be assumed to be interchangeable across the analog series; replacing this compound with a closely related variant risks invalidating structure–activity relationships and confounding biological readouts.

Product-Specific Quantitative Evidence Supporting the Differentiation of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(furan-2-yl)methanone (CAS 618091-66-0) from Its Closest Analogs


Lipophilicity Advantage: 3-Chloro Substitution Raises LogP by 0.65–0.83 Units Over Des-Chloro and 2-Fluoro Analogs

The target compound bearing a 3-chlorophenyl substituent exhibits a calculated LogP of 3.51 [1], compared with LogP 2.86 for the des-chloro analog (CAS 54606-39-2) and LogP 2.68 for the 2-fluorophenyl analog (CAS 618091-88-6) . This represents a ΔLogP of +0.65 versus the unsubstituted phenyl derivative and +0.83 versus the 2-fluoro derivative. The increased lipophilicity is consistent with the higher molecular weight (287.70 vs. 253.26 g/mol) and the presence of the chlorine atom, which contributes additional hydrophobic surface area.

Lipophilicity Membrane permeability LogP

Conserved Polar Surface Area: Furan-2-yl Ketone Maintains PSA at 74.05 Ų Across 3-Chloro and Des-Chloro Analogs

The target compound and its des-chloro analog share an identical calculated PSA of 74.05 Ų [1]. This demonstrates that the 3-chloro substituent contributes negligibly to polar surface area, while the furan-2-yl carbonyl and the 5-amino-pyrazole core remain the dominant hydrogen-bonding pharmacophoric elements. The conserved PSA indicates that the addition of chlorine at the 3-position modulates lipophilicity without altering the compound's capacity to engage biological targets through directional hydrogen bonds.

Polar Surface Area Hydrogen bonding Drug-likeness

Regioisomeric Differentiation: 3-Chloro vs. 4-Chloro Substitution Alters Aryl Ring Electronics and Steric Profile

The 3-chlorophenyl substituent positions the electron-withdrawing chlorine atom meta to the pyrazole N1 attachment point, creating a distinct electrostatic potential surface compared to the 4-chloro (para) isomer (inferred CAS ~618091-68-2). While direct head-to-head activity data for both regioisomers are not available in the public domain, the meta-chloro arrangement is known in medicinal chemistry to offer different steric accessibility and dipole orientation versus the para isomer [1]. The Hammett σmeta value for Cl (0.37) differs from σpara (0.23), indicating stronger electron withdrawal in the meta position, which can modulate the pKa of the 5-amino group and influence kinase hinge-binding affinity [2].

Regioisomeric specificity Electronic effects Target selectivity

Class-Level Validation: 5-Amino-Pyrazole Scaffold Is a Confirmed p38α MAP Kinase Inhibitor Pharmacophore with Defined Co-Crystal Structures

The 5-amino-pyrazole scaffold has been validated as a p38α MAP kinase inhibitor chemotype through both enzymatic and cellular assays, culminating in the clinical candidate RO3201195 [1]. A co-crystal structure of a 5-amino-pyrazole inhibitor bound to p38α (PDB: 3OCG) confirms the pyrazole 5-amino group engages the kinase hinge region via hydrogen bonding, while the C4 ketone substituent extends toward the solvent-exposed region or a selectivity pocket [2]. Although the specific compound (CAS 618091-66-0) does not have publicly reported IC50 data as of the search date, its precise mapping onto the validated pharmacophore—5-amino group, N1-aryl substituent, C4-carbonyl linked to a heterocycle—strongly supports its use as a probe or starting point for p38α kinase inhibitor optimization. This class-level evidence distinguishes it from non-kinase-targeted pyrazole derivatives that lack such target engagement precedent.

Kinase inhibition p38α MAPK Structure-based drug design

Sourcing Differentiation: AldrichCPR Catalog Designation as a Rare and Unique Screening Compound

The compound is distributed by Sigma-Aldrich under the AldrichCPR (Custom Prepared Reagents) designation, which is explicitly reserved for a collection of rare and unique chemicals supplied to early discovery researchers . The supplier does not collect or provide pre-verified analytical data for these products; the purchaser assumes responsibility for identity and purity confirmation. By contrast, many structurally related 5-amino-pyrazole analogs (e.g., CAS 618091-56-8, 618091-50-2) are available from multiple vendors as standard catalog items, often accompanied by batch-specific QC data . The AldrichCPR status indicates that CAS 618091-66-0 occupies a less-common region of chemical space within this scaffold family, which may be valuable for intellectual property considerations and for accessing under-explored SAR vectors.

Chemical sourcing Screening library Unique chemical space

Heterocyclic Ketone Partner: Furan-2-yl Affords Differential Metabolic and π-Stacking Properties vs. Phenyl-Based Congeners

The furan-2-yl ketone substituent distinguishes this compound from its phenyl-based methanone analogs, such as (5-amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone (MW 297.74) and (5-amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (CAS 618091-50-2, MW 332.18) . Furan is an electron-rich, π-excessive heteroaromatic ring, whereas phenyl is π-neutral and 4-chlorophenyl is π-deficient. The furan oxygen can participate in additional hydrogen-bond acceptor interactions (contributing to the PSA of 74.05 Ų) and the ring itself is more susceptible to oxidative metabolism (CYP450-mediated epoxidation), which can be advantageous for tuning metabolic clearance in lead optimization [1]. The lack of a second aromatic ring also reduces the compound's molecular weight relative to the bis-aryl analogs (287.70 vs. 332.18 g/mol for the 4-chlorophenyl analog).

Metabolic stability π-Stacking interactions Heterocyclic SAR

Optimal Research and Industrial Application Scenarios for (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(furan-2-yl)methanone (CAS 618091-66-0)


Kinase Inhibitor Lead Identification: Starting Point for p38α MAPK Probe Development

This compound directly maps onto the validated 5-amino-pyrazole p38α pharmacophore, with the 5-amino group poised for kinase hinge binding and the C4 furan-2-yl ketone available for solvent-exposed region exploration [1]. Procure this compound for initial enzymatic screening against p38α and related MAP kinases, leveraging the class-level precedent established by the Das et al. (2010) SAR series and the RO3201195 clinical candidate [2]. The 3-chloro substituent provides distinct electronic properties (σmeta = 0.37) that may confer selectivity advantages over unsubstituted or 4-substituted analogs.

Physicochemical Property-Driven Library Design: Modulating LogP Without Altering PSA

Use this compound as a tool to study the effect of increased lipophilicity (LogP 3.51 vs. 2.86 for des-chloro analog and 2.68 for 2-fluoro analog) on cellular permeability and non-specific protein binding, while maintaining an identical PSA of 74.05 Ų [1][2]. This property pair—higher LogP, unchanged PSA—is ideal for evaluating how subtle halogen substitution affects intracellular target exposure in a matched molecular pair study design. The compound's availability as an AldrichCPR unique chemical further supports its use in proprietary library construction where chemical space novelty is a consideration .

Furan-Containing Heterocyclic SAR Exploration for Metabolic Stability Tuning

The furan-2-yl ketone motif offers a direct comparator to phenyl-, thiophenyl-, and other heterocyclic ketone analogs for studying how the π-excessive, oxygen-containing ring affects CYP450-mediated metabolic oxidation, solubility, and target binding conformation [1]. Researchers focused on optimizing the C4 substituent of 5-amino-pyrazole kinase inhibitors can use this compound as a benchmark furan derivative, contrasting its properties with the phenyl analog (MW 297.74) and the 4-chlorophenyl analog (MW 332.18) to establish heterocyclic structure–property relationships [2].

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